molecular formula C14H12ClN3O2S B2817606 N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide CAS No. 756860-53-4

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide

Cat. No.: B2817606
CAS No.: 756860-53-4
M. Wt: 321.78
InChI Key: CQHXWNATZDSSCC-UHFFFAOYSA-N
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Description

N'-(4-Chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide is a specialized chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound belongs to the carbohydrazide class, which is recognized for its versatile role in synthesizing biologically active molecules. Related hydrazide and hydrazone compounds are frequently investigated as key intermediates or pharmacophores in the development of novel therapeutic agents due to their diverse biological activities . Potential research applications for this compound and its structural analogs include serving as a precursor for the synthesis of heterocyclic compounds with potential anticancer, antimicrobial, anti-inflammatory, and analgesic properties . The structure combines a chlorobenzoyl group, which can influence a molecule's lipophilicity and binding affinity, with a pyridine ring known for its presence in many pharmaceutical drugs . The methylsulfanyl (S-CH₃) moiety may offer a site for further chemical modification, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound in developing new active molecules, particularly in constructing complex molecular architectures like quinoline-hydrazone hybrids, which have demonstrated significant biological potential . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHXWNATZDSSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C13H12ClN3O2SC_{13}H_{12}ClN_3O_2S. Its structure features a pyridine ring substituted with a chlorobenzoyl group and a methylthio group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl hydrazine with 2-methylsulfanylpyridine-3-carboxylic acid derivatives. The reaction conditions often include heating in an organic solvent, which facilitates the formation of the hydrazide linkage.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For example, derivatives containing the hydrazide functional group have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Similar HydrazidesEscherichia coli18

Anticancer Activity

Research has also indicated that hydrazone derivatives exhibit anticancer properties. For instance, this compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest.

In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potency compared to standard chemotherapeutic agents.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : The presence of electron-withdrawing groups like chlorine may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage.
  • Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various hydrazides, including N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide, against clinical isolates. The results indicated a notable zone of inhibition against resistant strains, suggesting potential for development as a new antibiotic agent.
  • Cytotoxicity Assays : In vitro assays on MCF-7 cells revealed that treatment with N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Comparison with Similar Compounds

Core Heterocycle Variations

Naphthyridine-Based Analogs (NF1–NF4, Table 1, ): Compounds such as N'-(4-Chlorobenzoyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide (NF3) share the 4-chlorobenzoyl hydrazide moiety but replace the pyridine core with a 1,8-naphthyridine system. The naphthyridine core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities. This structural difference may enhance interactions with biological targets, as seen in pesticidal nanoformulations .

Pyrazole Derivatives (): For example, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide (634896-09-6) replaces pyridine with a pyrazole ring.

Substituent Modifications

Sulfanyl Group Variations:

  • Quinolinylsulfanyl (): N'-(4-Chlorobenzoyl)-2-(quinolin-2-ylsulfanyl)acetohydrazide incorporates a larger aromatic system (quinoline), which may enhance intercalation with DNA or proteins but reduce solubility due to increased hydrophobicity .

Chlorobenzoyl Positional Isomers:

  • 4-Chlorobenzoyl (Target Compound): The para-substitution on the benzoyl group optimizes steric accessibility for target binding.

Solubility and Stability

  • The methylsulfanyl group in the target compound likely improves lipid solubility compared to hydroxyl or carboxylate analogs.
  • Quinolinylsulfanyl derivatives () may face stability issues due to photooxidation of the extended aromatic system, whereas the smaller methylsulfanyl group offers greater stability .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Pyridine 2-methylsulfanyl, 4-Cl-Bz Not reported (Potential TB)
NF3 () 1,8-Naphthyridine 4-Cl-Bz, 1-ethyl, 7-methyl Pesticidal
634896-09-6 () Pyrazole 4-Cl-Bz-O-, 4-F-Bz Antimicrobial (Predicted)
Quinolinylsulfanyl Analog () Pyridine Quinolin-2-ylsulfanyl DNA intercalation (Theor.)
Fe(III) Complex () Pyridine 4-Cl-Bz, isonicotinoyl Antitubercular (ΔG = −9.80)

Q & A

Q. What are the standard synthetic routes for N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with the formation of the pyridine-3-carbohydrazide core. Key steps include:

  • Hydrazide coupling : Reacting 2-methylsulfanylpyridine-3-carboxylic acid with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., THF, DMF) with a base like triethylamine .
  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate intermediates.
  • Characterization : Confirm intermediates via 1^1H/13^{13}C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and LC-MS (e.g., [M+H]+^+ at m/z 350–360) .

Q. What spectroscopic techniques are critical for validating the final compound’s structure?

  • NMR spectroscopy : Key signals include the hydrazide NH proton (δ 10.5–11.0 ppm, broad singlet) and aromatic protons from the 4-chlorobenzoyl group (δ 7.4–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?

  • HPLC/GC analysis : Purity ≥95% (using C18 columns, acetonitrile/water mobile phase).
  • Melting point consistency : Deviation ≤2°C from literature values (e.g., 180–185°C) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Single-crystal X-ray diffraction (SHELXL/SHELXS) provides precise bond angles (e.g., C–S–C ~105°) and torsional parameters. For example, the thioether moiety (2-methylsulfanyl) may exhibit rotational flexibility, which impacts biological activity .
  • Validation : Use PLATON/CHECKCIF to validate structural models against crystallographic databases (e.g., CCDC) .

Q. What methodologies address solubility challenges in pharmacokinetic studies?

  • Co-solvent systems : PEG 400/water mixtures enhance solubility (e.g., 2.5 mg/mL at 25°C) .
  • Thermodynamic analysis : Van’t Hoff plots assess enthalpy/entropy contributions to solubility in varying solvents (e.g., ethanol, DMSO) .

Q. How can molecular docking predict interactions with biological targets?

  • Software : AutoDock Vina or Schrödinger Suite for docking into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
  • Key interactions : Hydrogen bonding between the hydrazide group and catalytic residues (e.g., Tyr158, Lys165) .

Q. What are the best practices for reconciling contradictory bioactivity data across studies?

  • Dose-response normalization : Compare IC50_{50} values under standardized assay conditions (e.g., 72-hour incubation, 5% CO2_2).
  • Structural analogs : Cross-reference with derivatives (e.g., replacing 4-chlorobenzoyl with 2,4-dichlorobenzoyl) to identify SAR trends .

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